molecular formula C12H10N2O5 B13699963 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid

Cat. No.: B13699963
M. Wt: 262.22 g/mol
InChI Key: FVRTXIVKKFRRCP-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

5-methyl-3-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16)

InChI Key

FVRTXIVKKFRRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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